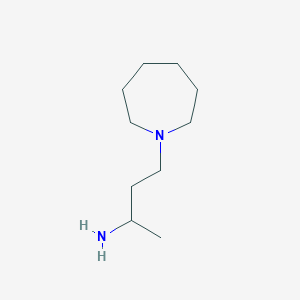

3-Azepan-1-yl-1-methyl-propylamine

Description

Significance of Propylamine (B44156) Derivatives in Contemporary Pharmaceutical Research

Propylamine and its derivatives are a class of compounds frequently encountered in pharmaceuticals, valued for their ability to serve as versatile scaffolds in drug design. drugbank.comtaylorandfrancis.com Their structural simplicity and the presence of a basic nitrogen atom allow for a variety of modifications to tune their physicochemical and pharmacological properties. This has led to their incorporation into a wide array of drugs targeting different biological systems.

Propylamine derivatives are prominent in several therapeutic areas. For instance, they form the structural core of many first-generation antihistamines, such as brompheniramine (B1210426) and chlorpheniramine, which are used to alleviate symptoms of allergic reactions. taylorandfrancis.comdrugbank.com In the realm of neuroscience, propylamine derivatives are integral to the structure of selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and the selective norepinephrine (B1679862) reuptake inhibitor (SNRI) atomoxetine (B1665822), both widely used in the management of depression and attention deficit hyperactivity disorder (ADHD), respectively. drugbank.com Furthermore, certain propylamine derivatives act as monoamine oxidase inhibitors, a class of antidepressants. drugbank.com The cytotoxic effects of some 3-substituted propylamines have also been a subject of research, suggesting their potential in other therapeutic applications. nih.gov

The following table provides examples of well-established drugs that feature a propylamine moiety, highlighting their therapeutic applications.

| Drug Name | Therapeutic Class | Primary Use |

| Atomoxetine drugbank.com | Selective Norepinephrine Reuptake Inhibitor (SNRI) | Attention Deficit Hyperactivity Disorder (ADHD) |

| Fluoxetine drugbank.com | Selective Serotonin Reuptake Inhibitor (SSRI) | Major Depressive Disorder, Obsessive-Compulsive Disorder (OCD) |

| Citalopram (B1669093) drugbank.com | Selective Serotonin Reuptake Inhibitor (SSRI) | Depression |

| Brompheniramine taylorandfrancis.comdrugbank.com | Histamine (B1213489) H1 Antagonist | Allergy symptoms, Common Cold |

| Chlorpheniramine drugbank.compharmacy180.com | Histamine H1 Antagonist | Allergic conditions |

| Promethazine drugbank.com | First-generation Antihistamine | Allergic conditions, Nausea, Vomiting |

Prominence of Azepane Ring Systems as Core Scaffolds in Bioactive Molecules

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in medicinal chemistry. nih.govresearchgate.net Its conformational flexibility distinguishes it from smaller five- and six-membered rings, allowing it to present substituents in a unique three-dimensional arrangement and explore a larger chemical space. lifechemicals.com This property can be crucial for optimizing interactions with biological targets.

The azepane scaffold is found in a variety of natural products and synthetic bioactive molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, and antidiabetic properties. researchgate.netnih.gov A notable example from nature is (-)-balanol, a fungal metabolite containing an azepane ring that exhibits potent ATP-competitive inhibition of protein kinase C. lifechemicals.comnih.gov

In the realm of synthetic pharmaceuticals, a number of FDA-approved drugs incorporate the azepane ring, attesting to its therapeutic value. nih.govnyu.edu For example, tolazamide (B1682395) is an oral hypoglycemic agent used in the treatment of type 2 diabetes, and azelastine (B1213491) is a potent second-generation histamine antagonist used for allergic rhinitis. lifechemicals.com The demonstrated bioactivity of azepane-containing compounds has spurred significant interest in the development of new synthetic methodologies to access functionalized azepane derivatives for drug discovery programs. nih.govdntb.gov.ua

The table below showcases examples of bioactive molecules and drugs that contain the azepane ring system.

| Compound Name | Origin/Class | Reported Biological Activity/Use |

| Balanol lifechemicals.comnih.gov | Natural Product (Fungal Metabolite) | Protein Kinase C (PKC) Inhibitor |

| Tolazamide lifechemicals.com | Synthetic Drug | Oral hypoglycemic agent for Type 2 Diabetes |

| Azelastine lifechemicals.com | Synthetic Drug | Histamine H1 Antagonist for Allergic Rhinitis |

| Pyrido[b]azepines researchgate.net | Synthetic Scaffolds | Antiviral, Antimicrobial, Antitumor activities |

Structural Context of 3-Azepan-1-yl-1-methyl-propylamine as a Hybrid Amine Moiety

The chemical structure of this compound, with its molecular formula C10H22N2, represents a deliberate fusion of the two aforementioned pharmacophores. scbt.comsinfoobiotech.com This molecule can be described as a "hybrid amine moiety" as it combines the linear, flexible propylamine backbone with the cyclic, conformationally diverse azepane ring.

The propylamine portion of the molecule consists of a three-carbon chain with a primary amine at one end and a methyl group on the first carbon. This part of the structure provides a basic center and a degree of conformational freedom. The azepane ring, a seven-membered saturated heterocycle, is linked to the propylamine chain via its nitrogen atom. This cyclic component introduces a more defined, albeit flexible, three-dimensional shape.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(11)6-9-12-7-4-2-3-5-8-12/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWYQDNQLHADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Considerations of 3 Azepan 1 Yl 1 Methyl Propylamine

Analysis of the Azepane Heterocycle's Conformation and Intrinsic Flexibility

The azepane moiety, a seven-membered saturated heterocycle containing a nitrogen atom, is characterized by a significant degree of conformational flexibility. lifechemicals.com Unlike smaller, more rigid ring systems, the azepane ring can adopt a variety of non-planar conformations to minimize torsional and angular strain. Computational studies and experimental data from related substituted azepanes indicate that the most stable conformations are typically chair and boat forms, or variations thereof. researchgate.net The specific conformational preference is often influenced by the nature and position of substituents on the ring. lifechemicals.comrsc.org

Table 1: Predicted Conformational Properties of the Azepane Ring

| Feature | Description | Probable State in 3-Azepan-1-yl-1-methyl-propylamine |

| Ring Conformation | The three-dimensional shape adopted by the azepane ring. | Likely a dynamic equilibrium of chair and boat-like conformations. |

| Substituent Position | The orientation of the 1-methyl-propylamine side chain relative to the plane of the ring. | Predominantly equatorial to minimize steric strain. |

| Ring Inversion | The process of one ring conformation converting into another. | Expected to be a relatively low-energy process, leading to conformational flexibility at room temperature. |

Stereoisomeric Aspects and Chiral Centers within the 1-Methyl-Propylamine Chain

A key structural feature of this compound is the presence of a chiral center in the 1-methyl-propylamine side chain. The carbon atom to which the methyl group and the amino group are attached is bonded to four different groups (the methyl group, a hydrogen atom, the ethyl group, and the azepan-1-yl-methyl group), rendering it a stereocenter.

This chirality gives rise to the existence of two enantiomers, the (R)- and (S)-forms, which are non-superimposable mirror images of each other. These enantiomers are expected to have identical physical properties, such as boiling point and solubility in achiral solvents, but will rotate plane-polarized light in opposite directions. Their interaction with other chiral molecules, such as biological receptors, can differ significantly.

The separation of such chiral amines into their individual enantiomers is a common practice in medicinal chemistry and can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography. nih.govnih.govgoogle.comwikipedia.org For instance, analytical methods using cyclodextrins as chiral selectors in capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have been successfully employed for the enantioseparation of similar propylamine (B44156) derivatives. nih.gov

Table 2: Stereochemical Properties of this compound

| Property | Description | Implication |

| Chiral Center | The carbon atom at the 1-position of the propylamine chain. | Leads to the existence of (R) and (S) enantiomers. |

| Enantiomers | A pair of non-superimposable mirror-image molecules. | These stereoisomers may exhibit different biological activities. |

| Diastereomers | If additional chiral centers were present in the azepane ring, diastereomers would be possible. | Not applicable unless the azepane ring is substituted to create another stereocenter. |

| Optical Activity | The ability to rotate the plane of polarized light. | A racemic mixture will be optically inactive, while pure enantiomers will be optically active. |

Influence of Molecular Architecture on Potential Intermolecular Recognition and Interactions

The molecule possesses two nitrogen atoms: a tertiary amine within the azepane ring and a primary amine at the end of the propylamine chain. The primary amine group is a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor (with its N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). The tertiary amine in the azepane ring can only act as a hydrogen bond acceptor.

In a condensed phase (liquid or solid), it is anticipated that strong intermolecular hydrogen bonds will form between the primary amine groups of adjacent molecules. This can lead to the formation of ordered structures and influence the crystal packing. nih.govrsc.orgexlibrisgroup.com The flexible nature of the molecule allows it to adopt conformations that optimize these and other weaker van der Waals interactions. The chirality of the side chain will also influence the packing in the solid state, with racemic mixtures potentially crystallizing differently from the pure enantiomers.

Synthetic Methodologies for 3 Azepan 1 Yl 1 Methyl Propylamine and Analogues

Strategies for the Construction and Functionalization of the Azepane Heterocycle

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a common scaffold in pharmaceutically relevant molecules. Its synthesis and functionalization are well-established fields in organic chemistry.

The formation of the azepane ring is often accomplished through intramolecular cyclization of a linear precursor. Several powerful methods have been developed for this purpose.

Ring-Closing Metathesis (RCM): This method utilizes a transition-metal catalyst, typically containing ruthenium, to form a cyclic olefin from a diene. For azepane synthesis, a linear amino-diene precursor can be cyclized efficiently. This approach has been successfully applied to create complex fused heterocyclic systems containing an azepine ring, such as benzo rsc.orgacs.orgazepino[1,2-b]isoquinolinones. nih.gov

Intramolecular Cyclization: Various intramolecular reactions can be employed to form the azepane ring. One notable example is the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a novel method for azepine ring closure. chem-soc.si Another approach involves the copper-mediated intramolecular nucleophilic attack at a triple bond in alkynyl imines, which yields annulated azepines. acs.org Furthermore, silyl-aza-Prins cyclization, catalyzed by Lewis acids like InCl₃, can produce trans-azepanes with high diastereoselectivity from acyclic precursors. nih.gov Tandem reactions, such as the rhodium-catalyzed 2,3-rearrangement/heterocyclization, also provide a pathway to azepine derivatives. elsevierpure.com

Once the azepane ring is formed, further functionalization may be required. Achieving regioselectivity—the control of where a new functional group is placed—is paramount.

Ring Expansion Strategies: Diastereomerically pure and functionalized azepane derivatives can be prepared with excellent yield and selectivity through the ring expansion of substituted piperidines. rsc.org This method offers a high degree of control over the stereochemistry and regiochemistry of the final product. rsc.org

Directed Metalation: For aryl-fused azepines, directed ortho-metalation is a powerful tool. While challenging due to the potential for competitive metalation on the heterocycle itself, the use of sterically hindered metal-amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), allows for highly regioselective magnesiation of an aryl ring attached to an azole. nih.gov This can be followed by cross-coupling reactions to introduce a variety of substituents. nih.gov Although this applies to N-aryl azoles, the principle can be extended to related systems where a directing group can control the position of functionalization.

Synthesis of the Propylamine (B44156) Backbone and Introduction of the Methyl Group

The 1-methyl-propylamine backbone is a chiral fragment that requires stereocontrolled synthesis. Racemic 1-methyl-3-phenylpropylamine (B141231) is commercially available and can be resolved into its separate enantiomers, a process useful for synthesizing related structures. google.com For a de novo synthesis, several routes are available.

A common strategy involves the reduction of a corresponding ketone or oxime. For instance, the synthesis could begin with a suitable four-carbon starting material which is then functionalized. A stepwise synthesis for N-methyl propylamine chains, analogous to those found in diatom silaffins, has been developed. ntu.ac.uk This involves a Michael addition of an amine to methyl acrylate, followed by amidation and subsequent reduction with a hydride reagent like lithium aluminum hydride. ntu.ac.uk

For the specific 1-methyl-propylamine fragment, a synthetic route could start from a precursor like benzylacetone (B32356) for related phenyl-substituted analogues. chemicalbook.com Enzymatic reactions using ω-transaminases can achieve enantioselective synthesis, providing access to chiral amines. chemicalbook.com The synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, an intermediate for the drug duloxetine (B1670986), highlights the use of biocatalysis with organisms like Saccharomyces cerevisiae for the stereoselective reduction of a ketone precursor. researchgate.net

Development of Coupling Reactions for Assembling the Full Molecular Scaffold

The final and critical step is the formation of the C-N bond between the azepane nitrogen and the propylamine side chain. Transition-metal catalysis and reductive amination are the two primary strategies for this transformation.

Modern organic synthesis heavily relies on transition-metal catalysts to form C-N bonds, often under mild conditions with high functional group tolerance.

Copper-Catalyzed Reactions: Copper(I) catalysis is effective for tandem amination/cyclization reactions to form functionalized azepines from allenynes. nih.gov This demonstrates copper's utility in forming C-N bonds in azepine-related structures. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of C-N bond formation. For example, after a regioselective magnesiation of an aryl azole, a subsequent palladium-catalyzed arylation can be performed. nih.gov A similar strategy could be envisioned where a suitably activated propylamine derivative is coupled with the azepane nitrogen.

Reductive amination is a highly reliable and widely used method for synthesizing amines. youtube.commasterorganicchemistry.com This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. youtube.commasterorganicchemistry.com

To synthesize 3-Azepan-1-yl-1-methyl-propylamine, azepane would be reacted with a suitable ketone precursor, such as 1-aminobutan-2-one (B3057186) (or a protected version thereof). The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the carbonyl group of the starting material.

| Reagent | Function |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A common and effective reducing agent for reductive aminations, often used for coupling aldehydes or ketones with amines. rsc.orgnih.gov |

| Sodium cyanoborohydride (NaBH₃CN) | Another selective reducing agent, particularly effective at reducing imines in the presence of ketones or aldehydes. masterorganicchemistry.com |

This strategy has been successfully employed in the synthesis of various functionalized azepanes and piperidines, where reductive amination of aldehydes or ketones with cyclopropylammonium salts can trigger ring-expansion to yield azepine derivatives. rsc.org Similarly, intramolecular reductive amination has been used to synthesize complex dibenz[c,e]azepines with excellent enantiocontrol. rsc.orgnih.gov This powerful and versatile reaction remains a primary choice for the final coupling step in the synthesis of the title compound.

Advancement of Stereoselective Synthetic Pathways for this compound

The synthesis of specific stereoisomers of chiral amines like this compound is crucial in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. To produce such molecules with high stereoselectivity, multi-step synthesis involving protection chemistry, toxic auxiliaries, and demanding process conditions is often necessary. researchgate.net As an alternative, enzymatic cascades and other stereoselective methods offer the potential to create valuable compounds under milder conditions. researchgate.net

Advanced synthetic strategies for producing enantiomerically pure amines and related structures, such as vicinal amino alcohols, include chemo-enzymatic methods, the use of chiral auxiliaries, and asymmetric catalysis. researchgate.net For instance, the synthesis of heavily hydroxylated azepane iminosugars has been achieved through a novel stereoselective approach relying on an osmium-catalyzed aminohydroxylation reaction. nih.gov This method installs the C-N bond with complete regio- and stereocontrol. nih.gov Another powerful technique is the double reductive amination of sugar-derived dialdehydes. nih.gov

Enzymatic resolutions are also a prominent strategy. For example, lipase-catalyzed kinetic resolutions of the acetates of γ-azidoalcohols in both aqueous and organic media have been used to produce enantiomerically pure intermediates for antidepressant drugs. researchgate.net Similarly, the synthesis of a duloxetine intermediate, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, was accomplished using immobilized Saccharomyces cerevisiae, which facilitates a stereoselective reduction. researchgate.net

The table below summarizes various stereoselective strategies that could be adapted for the synthesis of chiral this compound.

| Stereoselective Strategy | Description | Potential Application to Target Compound | Reference |

| Osmium-Catalyzed Aminohydroxylation | An asymmetric catalytic reaction that introduces both an amino and a hydroxyl group across a double bond with high stereocontrol. | Synthesis of a hydroxylated precursor to this compound, followed by deoxygenation. | nih.gov |

| Enzymatic Resolution | Use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | Resolution of a racemic mixture of this compound or a key intermediate. | researchgate.net |

| Asymmetric Reductive Amination | Conversion of a ketone precursor to a chiral amine using a chiral catalyst or auxiliary. | Direct asymmetric synthesis from a suitable ketone (e.g., 1-azepan-1-ylbutan-2-one). | nih.gov |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. | An auxiliary could be attached to a precursor molecule to control the stereoselective formation of the amine center. | researchgate.net |

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Key areas for optimization include:

Catalyst and Ligand Selection: The choice of catalyst and associated ligands can dramatically influence reaction outcomes. For instance, in a polymerization reaction, switching to a PPh₃ ligand resulted in a significant increase in both yield and molecular weight of the product. researchgate.net

Temperature and Time: These two parameters are often interdependent. Increasing reaction temperature can improve yield up to a certain point, after which degradation or side reactions may occur. researchgate.net For example, in one synthesis, raising the temperature from ambient to 120 °C increased the yield from 0% to 53%. researchgate.net

Solvent Effects: The solvent can influence reactant solubility, catalyst activity, and reaction pathways. The use of solvent mixtures can sometimes provide a synergistic effect, enhancing yield where single solvents are ineffective. researchgate.net

Reagent Stoichiometry: The molar ratio of reactants is a critical factor. Using an excess of one reagent can drive the reaction to completion but may complicate purification.

The following table demonstrates the optimization of reaction conditions for a generic palladium-catalyzed cross-coupling reaction, a type of reaction often used in the synthesis of complex amines.

| Entry | Catalyst (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (5) | None | Ambient | 72 | 0 | researchgate.net |

| 2 | Pd(OAc)₂ (5) | None | 120 | 24 | 53 | researchgate.net |

| 3 | Pd(OAc)₂ (5) | PPh₃ | 120 | 24 | 76 | researchgate.net |

| 4 | Pd(OAc)₂ (10) | PPh₃ | 120 | 24 | 41 (insoluble product) | researchgate.net |

| 5 | Pd(OAc)₂ (10) | PPh₃ | 120 | 1 | 78 | researchgate.net |

Computational and Theoretical Studies on 3 Azepan 1 Yl 1 Methyl Propylamine

Molecular Docking Simulations for Predicted Ligand-Target Interactions

There is no publicly available research that has conducted molecular docking simulations specifically with 3-Azepan-1-yl-1-methyl-propylamine. Such studies are crucial for predicting how this compound might bind to biological targets, such as proteins or enzymes, which is a foundational step in drug discovery and development. Without these simulations, it is not possible to identify potential protein targets, predict binding affinities, or analyze the key intermolecular interactions that would stabilize a ligand-receptor complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Detailed quantum chemical calculations for this compound are not found in the surveyed literature. These calculations are essential for understanding the compound's electronic properties, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information provides insights into the molecule's reactivity, stability, and the types of chemical reactions it is likely to undergo.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

No studies detailing the conformational analysis or molecular dynamics simulations of this compound have been identified. Conformational analysis is necessary to determine the three-dimensional shapes the molecule can adopt, which directly influences its ability to interact with biological targets. Molecular dynamics simulations would further provide a dynamic view of its behavior over time in a simulated biological environment, offering insights into its flexibility and structural stability.

In Silico Methodologies for Predictive Activity Profiling and Virtual Screening

The application of in silico methodologies for predictive activity profiling or its use in virtual screening campaigns is not documented in the available literature. These computational techniques are used to predict the biological activities of a compound and to screen large libraries of molecules for potential drug candidates. The absence of such studies for this compound means its potential therapeutic applications or biological activities remain computationally un-explored.

Structure Activity Relationship Sar Investigations of 3 Azepan 1 Yl 1 Methyl Propylamine Derivatives

Impact of Substitutions on the Azepane Ring System on Biological Activity

The azepane ring, a seven-membered saturated heterocycle, is a crucial component of the 3-Azepan-1-yl-1-methyl-propylamine scaffold, and its substitution pattern significantly influences biological activity. Studies have shown that the size and nature of substituents on the azepane ring can modulate the affinity and efficacy of these compounds at their biological targets.

Research into a series of 1-(1-phenylcyclohexyl)piperidine (PCP) analogs, which share structural similarities with the azepane-containing compounds, has provided a foundational understanding. In these related structures, the introduction of substituents on the heterocyclic ring has been shown to alter the binding profile at the PCP binding site on the N-methyl-D-aspartate (NMDA) receptor. For instance, expanding the piperidine (B6355638) ring to an azepane ring has been a common strategy to explore the spatial requirements of the binding pocket.

In the context of this compound derivatives, specific substitutions on the azepane ring have been investigated to probe the steric and electronic tolerances of their binding sites. While detailed public data on a wide range of specific substitutions on the azepane ring of this compound itself is limited, general principles from related compounds suggest that bulky substituents are often detrimental to activity. The optimal substitution pattern typically involves small, lipophilic groups that can enhance binding through favorable hydrophobic interactions without causing steric hindrance.

The following table summarizes the general trends observed for substitutions on the azepane ring in related compound series, which can be extrapolated to the this compound framework.

| Substitution Position | Type of Substituent | General Impact on Biological Activity |

| Various | Small Alkyl Groups | May be tolerated or slightly increase activity |

| Various | Bulky Alkyl Groups | Generally leads to a decrease in activity |

| Various | Polar Groups (e.g., -OH, -NH2) | Often results in reduced activity |

Influence of Modifications to the Propylamine (B44156) Chain on Functional Outcomes

The propylamine linker connecting the azepane ring to the methyl group is a key determinant of the functional properties of these derivatives. Alterations to the length, rigidity, and substitution pattern of this chain have profound effects on how the molecule interacts with its biological target.

The length of the alkyl chain is a critical parameter. Shortening or lengthening the propylamine chain can significantly alter the compound's ability to adopt the optimal conformation for binding. The three-carbon chain appears to be optimal in many cases, providing the necessary flexibility and distance between the azepane nitrogen and the terminal amine function.

The presence and position of the methyl group on the propylamine chain are also of paramount importance. The 1-methyl group, in particular, introduces a chiral center, and its presence is often crucial for high affinity. This methyl group can contribute to binding by engaging in van der Waals interactions within a specific hydrophobic pocket of the receptor. Moving the methyl group to other positions on the chain, or its complete removal, generally leads to a significant drop in potency.

Further modifications, such as the introduction of additional substituents on the propylamine chain, have been explored. However, these modifications often result in decreased activity, suggesting a tight fit in the binding pocket around this part of the molecule.

The table below illustrates the influence of modifications to the propylamine chain on the biological activity of this compound analogs.

| Modification to Propylamine Chain | Consequence for Functional Outcome |

| Chain Lengthening/Shortening | Generally reduces binding affinity |

| Removal of the 1-methyl group | Significantly decreases potency |

| Shifting the position of the methyl group | Often results in reduced activity |

| Introduction of additional substituents | Typically detrimental to binding |

Elucidation of Stereochemical Effects on Binding Affinity and Efficacy

The presence of a chiral center at the 1-position of the propylamine chain in this compound means that the compound exists as a pair of enantiomers. Stereochemistry plays a pivotal role in the interaction of these molecules with their biological targets, which are themselves chiral. Consequently, the two enantiomers often exhibit different binding affinities and efficacies.

It has been consistently demonstrated that for many biologically active amines, one enantiomer is significantly more potent than the other. This stereoselectivity is a hallmark of a specific interaction with a well-defined binding site. For derivatives of this compound, the (S)-enantiomer is often reported to be the more active form. This suggests that the spatial arrangement of the methyl group, the amino group, and the azepanyl moiety in the (S)-configuration provides a better complementary fit to the receptor binding pocket.

The differential activity of the enantiomers can be quantified by the eudismic ratio, which is the ratio of the potencies of the more active (eutomer) to the less active (distomer) enantiomer. A high eudismic ratio indicates a high degree of stereoselectivity in the drug-receptor interaction.

The following table highlights the stereochemical effects on the binding and activity of this compound and its analogs.

| Enantiomer | Relative Binding Affinity | Relative Efficacy |

| (S)-enantiomer | Higher | Higher |

| (R)-enantiomer | Lower | Lower |

Establishment of Key Pharmacophoric Features Governing Molecular Recognition and Bioactivity

Based on the extensive SAR studies, a pharmacophore model for this compound derivatives can be proposed. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target.

The key pharmacophoric features for this class of compounds are generally considered to be:

A basic nitrogen atom: The nitrogen within the azepane ring is a critical feature, likely existing in its protonated form at physiological pH. This positively charged center is thought to engage in a crucial ionic interaction with an acidic residue in the binding site of the receptor.

A hydrophobic region: The carbocyclic portion of the azepane ring and the methyl group on the propylamine chain contribute to the molecule's lipophilicity and are believed to interact with hydrophobic pockets within the receptor. The size and shape of the azepane ring are important for optimizing these interactions.

A specific spatial arrangement: The relative orientation of the basic nitrogen, the hydrophobic groups, and the chiral center is strictly defined. The propylamine linker provides the appropriate spacing and conformational flexibility to allow the pharmacophoric elements to adopt the correct geometry for binding. The stereochemistry at the 1-methyl position is a key determinant of this spatial arrangement.

These features collectively define the molecular requirements for high-affinity binding and potent biological activity in the this compound series. Any deviation from this pharmacophore model, such as altering the basicity of the nitrogen, changing the size or nature of the hydrophobic groups, or modifying the stereochemistry, is likely to result in a loss of activity.

Biological Activities and Mechanistic Studies of 3 Azepan 1 Yl 1 Methyl Propylamine in Vitro and Pre Clinical Models

Enzyme Inhibition Potentials Exhibited by Related Propylamine (B44156) Derivatives

The propylamine moiety is a key pharmacophore in a variety of enzyme inhibitors. Derivatives have been shown to target a range of enzymes critical to physiological processes.

Notable examples include the inhibition of squalene (B77637) synthase by novel propylamine derivatives. nih.gov One such compound, 1-Allyl-2-[3-(benzylamino)propoxy]-9H-carbazole, demonstrated potent inhibition of the enzyme from HepG2 cells with an IC₅₀ value of 63 nM. nih.gov Propylamine derivatives also serve as inhibitors for monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. drugbank.comnih.gov For instance, clorgiline (B1669238) is an antidepressant agent and MAO inhibitor, while tranylcypromine (B92988) is another MAO inhibitor used to treat major depressive disorder. drugbank.com

Furthermore, the propylamine structure is integral to inhibitors of other enzymes like haspin kinase and cholinesterases. nih.govtaylorandfrancis.com The modulation of the propylamine in certain C-6 substituted imidazopyridazine derivatives led to significant haspin inhibition, with a cyclopentyl group appearing to be preferred, yielding an IC₅₀ of 31 nM. taylorandfrancis.com Additionally, certain propylamine derivatives can act as reversible or irreversible inhibitors of cholinesterases. nih.gov The versatility of the propylamine scaffold is also demonstrated by its incorporation into inhibitors of mycolic acid biosynthesis in mycobacteria. nih.gov

Table 1: Enzyme Inhibition by Propylamine Derivatives

| Derivative Class/Compound | Target Enzyme | Findings | Reference |

|---|---|---|---|

| Substituted Propylamine | Squalene Synthase | Potent inhibition with IC₅₀ values in the nanomolar range. | nih.gov |

| Clorgiline, Tranylcypromine | Monoamine Oxidase (MAO) | Act as effective inhibitors; used as antidepressants. | drugbank.com |

| Imidazo[1,2-b]pyridazine Derivatives | Haspin Kinase | Modulation of the propylamine side chain influences inhibitory activity (IC₅₀ = 31 nM for optimal compound). | taylorandfrancis.com |

| Phenothiazine Carbamate Derivatives | Butyrylcholinesterase (BChE) | Act as simple reversible inhibitors. | nih.gov |

| Cyclopropene Analogues | Mycolic Acid Biosynthesis | Showed potential as inhibitors of this key mycobacterial pathway. | nih.gov |

Receptor Binding and Modulation Studies (e.g., Serotonin (B10506) Receptors, Adrenoceptors)

The structural motifs of azepane and propylamine are found in numerous compounds that bind to and modulate key neurotransmitter receptors. Propylamine derivatives are well-known for their interaction with monoamine transporters, which are technically not receptors but are critical sites of action in the central nervous system. For example, atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor, while fluoxetine (B1211875) and citalopram (B1669093) are selective serotonin reuptake inhibitors (SSRIs), binding to their respective transporters to block neurotransmitter reuptake. drugbank.com

Beyond transporters, direct receptor binding is a significant activity. The propylamine derivative 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-characterized agonist for the 5-HT₁ₐ serotonin receptor subtype. dntb.gov.uanih.gov Other propylamine derivatives, such as brompheniramine (B1210426) and chlorpheniramine, are antagonists of the histamine (B1213489) H1 receptor. drugbank.com

The azepane ring is also a component of compounds with significant receptor activity. Mianserin (B1677119), a tetracyclic antidepressant containing a pyrazino[1,2-a]azepine core, is an antagonist at several serotonin (5-HT₁ₙ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ), histamine (H₁), and adrenergic (α₁ and α₂) receptors. wikipedia.org Its antagonism of presynaptic α₂-adrenergic autoreceptors leads to an increase in the release of norepinephrine. wikipedia.org

Table 2: Receptor and Transporter Binding of Azepane and Propylamine Derivatives

| Compound | Structural Class | Target(s) | Activity | Reference |

|---|---|---|---|---|

| Atomoxetine | Propylamine | Norepinephrine Transporter (NET) | Selective Inhibitor | drugbank.com |

| Fluoxetine | Propylamine | Serotonin Transporter (SERT) | Selective Inhibitor | drugbank.com |

| 8-OH-DPAT | Propylamine | 5-HT₁ₐ Receptor | Agonist | dntb.gov.uanih.gov |

| Chlorpheniramine | Propylamine | Histamine H1 Receptor | Antagonist | drugbank.com |

| Mianserin | Azepine | 5-HT Receptors, H₁ Receptor, Adrenergic Receptors | Antagonist | wikipedia.org |

Assessment of Antimicrobial Activity of Azepane and Propylamine Conjugates

Both azepane and propylamine moieties are found in molecules with demonstrated antimicrobial properties. nih.gov Propylamycin, a next-generation aminoglycoside antibiotic derived from paromomycin (B158545) by substituting a hydroxyl group with a propyl group, shows superior in vitro antibacterial activity against a range of ESKAPE pathogens compared to its parent compound. nih.gov This modification enhances potency and reduces susceptibility to some resistance mechanisms. nih.gov However, it can be inactivated by certain aminoglycoside phosphotransferase isozymes, a problem that has been addressed by further modification at the 5”-position. nih.gov

Azepine derivatives have also been synthesized and screened for antimicrobial activity. researchgate.net In one study, various pyridobenzazepine and dipyridoazepine compounds were tested against a panel of Gram-negative and Gram-positive bacteria. The results indicated that the specific substitutions on the azepine core significantly influenced the antibacterial potency. researchgate.net Conjugates of other molecules, while not containing azepane or propylamine, have shown that the principle of conjugation can yield potent antimicrobial agents. For example, conjugates of curcumin (B1669340) with boron clusters exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov Similarly, some phenylaminonaphthoquinones have displayed good activity against S. aureus, with MIC values lower than standard antibiotics like cefazolin (B47455) and cefotaxime. mdpi.com

Table 3: Antimicrobial Activity of Representative Azepine and Propylamine Derivatives

| Compound/Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Propylamycin | ESKAPE Pathogens, E. coli | Superior antibacterial potency over parent compound paromomycin. | nih.gov |

| Substituted Azepines | E. coli, P. hauseri, S. aureus, etc. | Antimicrobial activity is highly dependent on the substitution pattern on the azepine ring. | researchgate.net |

| Phenylaminonaphthoquinones | Staphylococcus aureus | Showed potent activity with MIC values ranging from 3.2 to 3.9 μg/mL. | mdpi.com |

Investigation of Protein-Protein Interaction Modulation by Azepane-Containing Compounds

Targeting protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. nih.govnih.gov While specific studies on 3-Azepan-1-yl-1-methyl-propylamine as a PPI modulator are lacking, related structures offer clues to this potential. PPIs are often mediated by signaling proteins such as kinases.

Novel azepane derivatives have been developed as potent inhibitors of Protein Kinase B (PKB/Akt), a crucial node in cell signaling pathways. nih.gov The lead compound, derived from (-)-balanol, was a potent PKBα inhibitor (IC₅₀ = 5 nM). Through structure-based optimization, a plasma-stable and highly active analogue was developed (IC₅₀ = 4 nM). nih.gov X-ray crystallography of these inhibitors bound to the related Protein Kinase A (PKA) revealed key binding interactions and conformational changes. nih.gov By inhibiting kinases like PKB, such compounds can effectively disrupt the downstream signaling cascades that depend on a series of precisely orchestrated protein-protein interactions.

The general strategy for developing small-molecule PPI inhibitors often involves identifying "hot spots" on the protein surface that are crucial for the interaction. nih.gov Although many PPI interfaces are large and flat, small molecules have been successfully developed that bind to these areas or to allosteric sites, thereby modulating the protein's function and its interactions with other proteins. nih.gov

Elucidation of Cellular Pathways and Molecular Mechanisms of Action in Model Systems

The molecular mechanisms of compounds containing azepane or propylamine scaffolds are diverse and well-studied for several approved drugs. Carbamazepine, which features a dibenzo[b,f]azepine structure, functions primarily as a voltage-gated sodium channel blocker. wikipedia.org It preferentially binds to the inactive state of the channel, preventing repetitive firing of action potentials. It is also suggested to have effects on serotonin systems and may block voltage-gated calcium channels, which would reduce neurotransmitter release. wikipedia.org

The tetracyclic azepine derivative mianserin acts through a multi-receptor mechanism. wikipedia.org By blocking presynaptic α₂-adrenergic autoreceptors, which normally inhibit norepinephrine release, mianserin causes a disinhibition of norepinephrine, as well as serotonin, dopamine, and acetylcholine (B1216132) release in the brain. wikipedia.org

For propylamine derivatives that act as reuptake inhibitors, the mechanism involves binding to the serotonin transporter (SERT) or norepinephrine transporter (NET). nih.gov These transporters are transmembrane proteins that clear neurotransmitters from the synaptic cleft back into the presynaptic neuron. By blocking this transport, compounds like fluoxetine increase the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. drugbank.com

Advanced Analytical Techniques for Research and Characterization of 3 Azepan 1 Yl 1 Methyl Propylamine

Spectroscopic Methods for Comprehensive Molecular Structure Confirmation

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For a compound like 3-Azepan-1-yl-1-methyl-propylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be essential for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the azepane ring, the propyl chain, the methyl group, and the amine group. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, consistent with its structure.

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which has a molecular formula of C₁₀H₂₂N₂ and a calculated molecular weight of approximately 170.3 g/mol . chemsrc.com The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments corresponding to the azepane ring, and the alkylamine side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: Indicative of the primary amine group.

C-H stretching: From the alkyl portions of the molecule.

C-N stretching: Corresponding to the bonds between carbon and nitrogen atoms.

Chromatographic Methodologies for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are vital for separating the target compound from impurities, for its purification, and for determining its concentration in a sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of non-volatile compounds. A suitable HPLC method for this compound would likely involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives to improve peak shape and resolution for amines.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. Given the amine nature of this compound, it may be amenable to GC analysis, potentially after derivatization to improve its thermal stability and chromatographic behavior. A GC method would specify the type of column, carrier gas, and temperature program required for its separation and detection, often using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Application of Thermal Analysis Techniques in Material Science Research on Related Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. While no specific thermal analysis data for this compound is available, these techniques could be used to determine its thermal stability, boiling point, and to study any phase transitions.

Crystallographic Approaches for Understanding Solid-State Structures and Ligand-Target Interactions

X-ray Diffraction (XRD): If this compound or a suitable salt can be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This would confirm the bond lengths, bond angles, and conformation of the molecule, providing unequivocal proof of its structure. This information is also invaluable for understanding how the molecule might interact with biological targets.

Future Research Perspectives and Potential Academic Applications of 3 Azepan 1 Yl 1 Methyl Propylamine

Identification of Novel Biological Targets and Therapeutic Areas for the Compound

While 3-Azepan-1-yl-1-methyl-propylamine itself does not have established biological targets, the exploration of its derivatives has yielded compounds with significant activity, suggesting promising avenues for investigation. Research into analogous structures containing either the azepane or propylamine (B44156) moiety provides a roadmap for future studies.

For instance, derivatives of propylamine have been synthesized and evaluated as potent, orally active squalene (B77637) synthase inhibitors. nih.govresearchgate.net This enzyme is a key target in cholesterol biosynthesis, and its inhibition is a strategy for developing hypolipidemic agents to manage high cholesterol and triglyceride levels. nih.govresearchgate.net Another class of related compounds, 3-aryloxy-1-propylamine derivatives, has been investigated for its ability to inhibit the HIV-1 Tat/PCAF BRD, indicating a potential therapeutic area in antiviral research. researchgate.net

Furthermore, the azepane ring is a crucial component in a series of recently designed 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives that act as potent inhibitors of carbonic anhydrase IX (CAIX). nih.gov As CAIX is overexpressed in many tumors, these derivatives show promise as anticancer agents. nih.gov These examples suggest that systematic screening and derivatization of this compound could lead to the discovery of novel agents in oncology, metabolic diseases, and infectious diseases.

Table 1: Potential Therapeutic Areas and Biological Targets for Analogues

| Therapeutic Area | Biological Target | Related Compound Class |

|---|---|---|

| Hyperlipidemia | Squalene Synthase | Propylamine Derivatives nih.govresearchgate.net |

| HIV/AIDS | HIV-1 Tat/PCAF BRD | 3-Aryloxy-1-propylamine Derivatives researchgate.net |

Continued Advancements in Asymmetric Synthesis for Stereochemically Pure Forms of this compound

The structure of this compound contains a chiral center at the carbon atom bearing the methyl group. It is well-established in pharmacology that different stereoisomers (enantiomers) of a chiral molecule can exhibit vastly different biological activities and metabolic profiles. Therefore, the ability to produce stereochemically pure forms of this compound is critical for any meaningful pharmacological evaluation.

Currently, specific methods for the asymmetric synthesis of this compound are not documented in peer-reviewed literature. However, future research can draw upon established strategies for stereoselective synthesis applied to similar structures. Advances in catalysis and chiral chemistry offer several potential routes:

Chiral Auxiliaries: Employing a chiral auxiliary to guide the stereoselective formation of the key C-N or C-C bonds.

Asymmetric Hydrogenation: Using chiral metal catalysts (e.g., Rhodium, Ruthenium) for the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine.

Enzymatic Resolution: Utilizing enzymes, such as lipases or proteases, for the kinetic resolution of a racemic mixture of the compound or a key intermediate. For example, proteases have been used for the enzymatic hydrolysis to separate stereoisomers of related phenylpiperazine compounds. google.com

Tethered Aminohydroxylation: A key strategy for creating stereocontrolled C-N bonds, as demonstrated in the synthesis of complex azepane iminosugars, involves an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This approach could be adapted to a suitable precursor to install the amine group with high stereocontrol.

Developing these synthetic routes would be a significant academic pursuit, enabling the systematic study of how each specific stereoisomer interacts with biological systems.

Computational Design and Rational Synthesis of Enhanced Analogues with Modulated Activity Profiles

Future research can significantly benefit from using computational chemistry to guide the synthesis of enhanced analogues of this compound. This approach saves resources by predicting which modifications are most likely to yield improved activity, selectivity, or pharmacokinetic properties.

A successful blueprint for this strategy can be seen in the development of the aforementioned azepane-containing carbonic anhydrase IX inhibitors. nih.gov In that study, molecular docking was used to visualize how the synthesized compounds interacted with the target enzyme. The docking studies revealed key interactions:

Coordination of the sulfonamide group with the catalytic zinc ion in the active site.

Hydrophobic interactions involving the azepane ring fitting into a specific pocket.

π-stacking interactions of an appended aryl ring with an aromatic surface. nih.gov

This molecular-level understanding allowed for the rational design of new analogues with optimized interactions, leading to compounds with potent inhibitory activity in the low nanomolar range. nih.gov A similar workflow could be applied to this compound once a primary biological target is identified. Researchers could model the compound in the target's binding site and systematically explore modifications to the azepane ring, the propyl chain, and the primary amine to enhance binding affinity and selectivity.

Table 2: Computational Workflow for Analogue Design

| Step | Description | Example from Analogue Research |

|---|---|---|

| 1. Target Identification | Identify a relevant biological target through screening or hypothesis. | Carbonic Anhydrase IX (CAIX) nih.gov |

| 2. Molecular Docking | Computationally model the binding of the lead compound to the target's active site. | Docking revealed coordination with Zn2+ and hydrophobic interactions. nih.gov |

| 3. SAR Analysis | Synthesize initial analogues to establish a Structure-Activity Relationship (SAR). | A series of 3-sulfonamide benzoate (B1203000) derivatives were synthesized and tested. nih.gov |

| 4. Rational Design | Use docking and SAR insights to design new analogues with predicted enhanced activity. | Modifications to the aryl ring were explored to optimize π-stacking. nih.gov |

Exploration of its Utility as a Molecular Probe or Tool in Chemical Biology Research

Beyond its potential as a therapeutic scaffold, this compound could be developed into a molecular probe for chemical biology research. Molecular probes are essential tools for studying the function, localization, and dynamics of biological targets in their native environment.

To be used as a probe, the parent molecule would be modified by attaching a reporter group, such as:

A Fluorophore: To allow for visualization of the target via fluorescence microscopy.

A Biotin Tag: To enable the isolation and identification of binding partners through affinity purification (pull-down assays).

A Photo-crosslinker: To covalently link the probe to its biological target upon photo-activation, facilitating target identification.

A Radioisotope: To enable detection and quantification in binding assays or for in vivo imaging techniques like PET or SPECT.

A relevant example is the stereoselective synthesis of a complex molecule, IPIP, as a radioiodinated molecular probe for the muscarinic receptor. nih.gov Researchers synthesized the molecule, radiolabeled it with iodine-125, and used it to study receptor distribution and binding in the brain. nih.gov This demonstrates how a compound with receptor affinity can be transformed into a powerful research tool. If this compound or one of its derivatives is found to have high affinity and selectivity for a specific biological target, a similar research trajectory could be pursued to create valuable tools for elucidating complex biological processes.

Q & A

Q. What are the optimal synthetic routes for 3-Azepan-1-yl-1-methyl-propylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, such as nucleophilic substitution or reductive amination, depending on precursor availability. For example, azepane derivatives are often synthesized via cyclization of dihaloalkanes or through Buchwald-Hartwig coupling for nitrogen-containing rings . One-step methods (e.g., amine alkylation) may offer rapid access but require rigorous purification (e.g., column chromatography or recrystallization) to achieve >95% purity . Key parameters include temperature control (e.g., 90°C for amination ), solvent selection (polar aprotic solvents for SN2 reactions), and catalyst optimization (e.g., palladium for coupling reactions). Yield improvements are often achieved by iterative adjustment of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy is recommended.

- ¹H/¹³C NMR : Assign peaks for the azepane ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and propylamine backbone (δ ~1.2–1.8 ppm for CH₃) .

- High-Resolution MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and rule out impurities.

- IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Cross-validation with computational tools (e.g., PubChem’s predicted spectra ) enhances accuracy.

Q. How does this compound behave under varying storage conditions?

Methodological Answer: Stability studies recommend storage at -20°C in airtight, light-resistant containers to prevent degradation . Thermal stability testing (TGA/DSC) shows decomposition above 150°C, while pH-dependent hydrolysis is minimal in neutral buffers. For long-term stability, lyophilization or inert atmosphere storage (argon) is advised .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

Methodological Answer: Chiral resolution requires chiral stationary phase HPLC (e.g., amylose or cellulose derivatives) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Enantiomeric excess (ee) is quantified via circular dichroism (CD) or chiral NMR shift reagents . Computational modeling (e.g., DFT for transition states) can predict optimal conditions for asymmetric synthesis .

Q. How can contradictory bioactivity data in pharmacological studies be addressed?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines vs. primary cultures) or pharmacokinetic factors (e.g., metabolic stability). Dose-response curves (IC₅₀/EC₅₀) should be validated across multiple models (in vitro, ex vivo) . For receptor-binding studies, radioligand displacement assays (e.g., using ³H-labeled analogs) reduce false positives . Meta-analysis of structural analogs (e.g., azepane derivatives ) provides mechanistic insights.

Q. What computational approaches predict the interaction of this compound with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Key parameters include binding affinity (ΔG), hydrogen-bond networks, and hydrophobic contacts. Pharmacophore mapping identifies critical functional groups (e.g., amine for target engagement) . Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues).

Q. What mechanisms underlie the compound’s toxicological profile?

Methodological Answer: In vitro toxicity assays (e.g., Ames test, mitochondrial toxicity) assess genotoxicity and oxidative stress. Mechanistic studies focus on cytochrome P450 inhibition (CYP3A4/2D6) and reactive metabolite formation (e.g., nitroso intermediates) . Comparative toxicogenomics (CTD) databases link structural motifs to adverse pathways, such as hepatotoxicity via glutathione depletion .

Q. How can impurity profiles be systematically analyzed during synthesis?

Methodological Answer: HPLC-MS (reverse-phase C18 columns) and GC-MS (for volatile byproducts) detect impurities at ppm levels. Accelerated stability studies (40°C/75% RH) identify degradation products. For structural elucidation, tandem MS (MS/MS) and 2D NMR (COSY, HSQC) are critical . Quantify impurities using external calibration curves and report thresholds per ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.